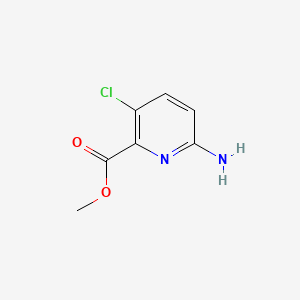

Methyl 6-amino-3-chloropicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHPYPHVEHKNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682478 | |

| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256835-20-7 | |

| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-amino-3-chloropicolinate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-amino-3-chloropicolinate is a key heterocyclic building block with significant applications in the agrochemical and pharmaceutical industries. Its unique substitution pattern on the pyridine ring imparts distinct chemical properties that make it a valuable precursor for the synthesis of a range of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and the logical relationships in its synthetic utility.

Chemical Properties and Data

This compound is a stable, solid organic compound. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1256835-20-7 | N/A |

| Molecular Formula | C₇H₇ClN₂O₂ | N/A |

| Molecular Weight | 186.60 g/mol | N/A |

| Appearance | Light brown to orange solid | N/A |

| Purity | Typically ≥97% | N/A |

| Storage | Room temperature, protected from light, in an inert atmosphere. | N/A |

Table 2: Predicted Physicochemical Data

| Property | Value | Source |

| Boiling Point | 344.2 ± 37.0 °C | N/A |

| Density | 1.384 ± 0.06 g/cm³ | N/A |

| pKa | 1.19 ± 0.10 | N/A |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 6-amino-3-chloropicolinic acid. Two common and effective methods for this transformation are detailed below.

Experimental Protocol 1: Esterification using Thionyl Chloride in Methanol

This method is a classic and widely used procedure for the esterification of carboxylic acids, particularly those with amine functionalities which are protected in situ by the generated HCl.

Reaction Scheme:

Figure 1: Esterification of 6-amino-3-chloropicolinic acid.

Materials:

-

6-amino-3-chloropicolinic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-amino-3-chloropicolinic acid (1.0 equivalent) in anhydrous methanol (5-10 mL per gram of carboxylic acid).

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0 °C. Slowly and carefully add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride. c. To the resulting residue, cautiously add crushed ice and then slowly neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. d. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude this compound. c. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocol 2: Steglich Esterification using DCC and DMAP

The Steglich esterification is a milder method that is particularly useful for substrates that are sensitive to acidic conditions. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3]

Reaction Scheme:

Figure 2: Steglich esterification of 6-amino-3-chloropicolinic acid.

Materials:

-

6-amino-3-chloropicolinic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-3-chloropicolinic acid (1.0 equivalent) and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous dichloromethane.

-

Addition of Reagents: Add anhydrous methanol (1.5-2.0 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Coupling Reaction: While stirring at 0 °C, add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel or recrystallization as described in Protocol 1.

Applications of this compound

This compound serves as a crucial intermediate in the synthesis of various commercial products, most notably in the agrochemical and pharmaceutical sectors.

Agrochemicals: Synthesis of Auxin Mimic Herbicides

This compound is a key building block for a class of synthetic auxin herbicides known as 6-arylpicolinates.[4][5][6] These herbicides mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[5][7] The synthesis typically involves a Suzuki coupling reaction between the this compound core and a substituted arylboronic acid.

Figure 3: Synthetic pathway to 6-arylpicolinate herbicides.

The resulting 6-arylpicolinate herbicides act by binding to auxin receptors in plants, such as the F-box protein TIR1/AFB family. This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and causing the herbicidal effect.

Figure 4: Simplified auxin mimic herbicide signaling pathway.

Pharmaceuticals: A Building Block for Drug Discovery

This compound is also a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure is found in precursors to various kinase inhibitors, including Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[8][][10][11][12]

The synthesis of these inhibitors often involves the functionalization of the amino group of this compound, for example, through amide bond formation or nucleophilic aromatic substitution reactions.

Figure 5: General workflow for pharmaceutical synthesis.

The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cell growth, differentiation, and immune responses.[][10] Dysregulation of this pathway is implicated in various diseases. JAK inhibitors act by blocking the activity of JAK enzymes, thereby modulating the downstream signaling cascade.

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 6-amino-3-chloropicolinate: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 6-amino-3-chloropicolinate, a pivotal chemical intermediate in the rapidly evolving field of targeted protein degradation. This document outlines its chemical identity, physicochemical properties, a representative synthetic approach, and its primary application in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound is a substituted pyridine derivative recognized for its utility as a building block in the synthesis of complex bioactive molecules.[1][2] Its structural features, including an aminopyridine core and a methyl ester, make it a versatile reagent in medicinal chemistry.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 1256835-20-7 | [1][3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 186.6 g/mol | [1][3] |

| Appearance | Light brown to orange solid | [4] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature, protected from light, in a dark place under an inert atmosphere. Alternatively, storage at -20°C is also recommended. | [3][4] |

| Predicted Boiling Point | 344.2 ± 37.0 °C | [4] |

| Predicted Density | 1.384 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 1.19 ± 0.10 | [4] |

Synthesis and Characterization

While specific, detailed industrial synthesis protocols for this compound are proprietary, a representative synthetic route can be inferred from standard organic chemistry transformations and literature on analogous compounds. A common approach for the synthesis of aminopicolinate derivatives involves a multi-step process starting from a substituted pyridine.

Representative Experimental Protocol: Synthesis of an Aminopicolinate Derivative

The following is a generalized protocol for the synthesis of an aminopicolinate, such as methyl 5-amino-3-methylpicolinate, which illustrates the key chemical transformations likely involved in the synthesis of this compound.

Step 1: Nitration of a Substituted Pyridine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid (5-10 molar equivalents).

-

Cool the acid to 0-5 °C using an ice-salt bath.

-

Slowly add the starting substituted chloropicoline (1.0 equivalent) while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 equivalents) to concentrated sulfuric acid (2-3 equivalents) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the pyridine derivative solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

-

The nitrated product will precipitate and can be collected by filtration.

Step 2: Reduction of the Nitro Group

-

To a reaction vessel, add the synthesized nitropicolinate (1.0 equivalent) and a suitable solvent such as ethanol or methanol.

-

Add palladium on activated carbon (Pd/C, 10 wt. %, 1-5 mol% Pd).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a positive pressure with a hydrogen balloon.

-

Stir the mixture vigorously at room temperature for 4-12 hours, or until hydrogen uptake ceases.

-

Upon reaction completion, filter the mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the desired aminopicolinate product.

Characterization

The final product would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H (amine), C=O (ester), and aromatic C-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Application in Targeted Protein Degradation: PROTACs

This compound is a key building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The primary amine of this compound provides a crucial handle for elaboration into a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), or for attachment to a linker.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

The development of a PROTAC using this compound as a starting material or intermediate typically follows a structured workflow.

Caption: A typical workflow for the development and evaluation of a novel PROTAC.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its structure is well-suited for the synthesis of PROTACs, a promising therapeutic modality for targeting previously "undruggable" proteins. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and its critical role in the innovative area of targeted protein degradation.

References

Methyl 6-amino-3-chloropicolinate: A Versatile Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-3-chloropicolinate is a highly functionalized pyridine derivative that has emerged as a crucial synthetic building block in various fields of chemical research, including medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring an amino group, a chlorine atom, and a methyl ester on the picolinate core, provides multiple reactive sites for derivatization, enabling the construction of complex molecular architectures with diverse biological and physical properties. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, complete with experimental protocols and data to facilitate its use in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is typically a light brown to orange solid at room temperature.[1] It is essential to store the compound in a dark, inert atmosphere to maintain its stability.[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1256835-20-7 | [2][3][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2][3][4] |

| Molecular Weight | 186.60 g/mol | [2][3] |

| Appearance | Light brown to orange solid | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

| Boiling Point (Predicted) | 344.2 ± 37.0 °C | [1] |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.19 ± 0.10 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details |

| ¹H NMR | Predicted chemical shifts are approximately: δ 7.8-8.2 (d, 1H, H-4), 6.6-7.0 (d, 1H, H-5), 4.5-5.0 (br s, 2H, NH₂), 3.8-4.0 (s, 3H, OCH₃). Actual experimental data not available in the searched literature. |

| ¹³C NMR | Predicted chemical shifts are approximately: δ 165 (C=O), 158 (C-6), 148 (C-2), 140 (C-4), 115 (C-5), 110 (C-3), 52 (OCH₃). Actual experimental data not available in the searched literature. |

| Mass Spectrometry | N/A |

| Infrared (IR) | N/A |

Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this review. The predicted values are based on the analysis of similar structures.

Synthesis of this compound

Proposed Synthetic Pathway

A potential multi-step synthesis is outlined below, starting from commercially available precursors. This pathway involves the synthesis of the key intermediate, 6-amino-3-chloropicolinic acid, followed by its esterification.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-amino-3-chloropicolinic acid (Hypothetical Protocol)

This protocol is adapted from general procedures for the selective amination of dihalopyridines.

-

Reaction Setup: In a sealed pressure vessel, dissolve 3,6-dichloropicolinic acid (1 equivalent) in a suitable solvent such as dioxane or N-methyl-2-pyrrolidone (NMP).

-

Amination: Add a source of ammonia, such as aqueous ammonium hydroxide (excess), and a copper catalyst (e.g., copper(I) oxide) and a ligand (e.g., L-proline).

-

Reaction Conditions: Heat the mixture to a temperature range of 100-150 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 6-amino-3-chloropicolinic acid.

Step 2: Synthesis of this compound (Esterification)

This protocol is based on standard acid-catalyzed esterification procedures.

-

Reaction Setup: Suspend 6-amino-3-chloropicolinic acid (1 equivalent) in methanol (excess).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and stir for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up and Isolation: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications as a Synthetic Building Block

The trifunctional nature of this compound makes it a valuable precursor for a wide range of more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the chlorine atom is susceptible to nucleophilic aromatic substitution. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

In Medicinal Chemistry

This compound is a key intermediate in the synthesis of novel therapeutic agents. Its derivatives have been investigated for their potential as antimicrobial and anticancer agents. For instance, a series of novel diamino phenyl chloropicolinate carboxamides, urea, and thiourea derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.

Figure 2: Key reactions of this compound for generating diverse derivatives.

In Agrochemicals

This building block is also utilized in the development of new agrochemicals, particularly herbicides.[4] The picolinate scaffold is a common feature in several commercial herbicides, and the specific substitution pattern of this compound allows for the synthesis of analogs with potentially improved efficacy and selectivity.

In Materials Science

The versatile reactivity of this compound also lends itself to the synthesis of novel organic materials. The pyridine core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery, agrochemical research, and materials science. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. This guide provides a comprehensive overview of its properties, a plausible synthetic route with detailed protocols, and highlights its key applications, serving as a valuable resource for researchers and scientists working at the forefront of chemical synthesis. Further research to establish definitive spectroscopic data and optimize synthetic protocols will undoubtedly expand the utility of this important building block.

References

An In-depth Technical Guide to Methyl 6-amino-3-chloropicolinate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-amino-3-chloropicolinate and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented is intended to support research and development efforts in the fields of medicinal chemistry, agrochemicals, and drug discovery.

Core Compound and Chemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol .[1] It serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the agricultural sector for the development of herbicides.[2]

Chemical Structure:

-

IUPAC Name: Methyl 6-amino-3-chloropyridine-2-carboxylate

-

CAS Number: 1256835-20-7[1]

-

Molecular Formula: C₇H₇ClN₂O₂[1]

-

Molecular Weight: 186.60 g/mol [1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into amides, ureas, and other analogs are crucial for exploring their structure-activity relationships (SAR).

Synthesis of this compound

A plausible synthetic route to the core compound, this compound, can be adapted from established methods for analogous aminopicolinic acids.[3] A general workflow is outlined below.

Synthesis of Chloropicolinate Amide and Urea Derivatives

A documented synthetic route for creating amide and urea derivatives with antimycobacterial activity starts from 3,6-dichloropyridine-2-carboxylic acid.[4]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, including herbicidal, antimicrobial, and anticancer properties.

Herbicidal Activity

Certain picolinate derivatives function as synthetic auxin herbicides.[5] Their herbicidal activity is often evaluated by measuring the inhibition of root growth in model plants like Arabidopsis thaliana.

| Compound ID | R Group | IC₅₀ (µM) vs. A. thaliana Root Growth | Reference |

| V-2 | 4-F-Ph | ~0.03 | [5] |

| V-7 | 2,4-di-F-Ph | ~0.02 | [5] |

| Picloram | - | >1.0 | [5] |

| Halauxifen-methyl | - | ~1.0 | [5] |

Antimicrobial Activity

Chloropicolinate amides and urea derivatives have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv.[4] Additionally, various metal picolinates have shown broad-spectrum antibacterial activity.[6]

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Chloropicolinate Amide (cpd 8) | M. tuberculosis H37Rv | 3.12 | [4] |

| Chloropicolinate Urea (cpd 27) | M. tuberculosis H37Rv | 6.25 | [4] |

| Zinc Picolinate | S. aureus | 0.5 | [6] |

| Zinc Picolinate | E. coli | 0.5 | [6] |

| Copper Picolinate | S. aureus | 0.5 | [6] |

| Nickel Picolinate | B. subtilis | 0.5 | [6] |

| Manganese Picolinate | E. coli | 0.5 | [6] |

Anticancer Activity

N-methylpicolinamide derivatives have been investigated as potential antitumor agents, with some compounds showing potent activity against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6p (N-methylpicolinamide-4-thiol derivative) | HepG2 (Liver) | <10 | [7] |

| 6p (N-methylpicolinamide-4-thiol derivative) | HCT-116 (Colon) | <10 | [7] |

| 5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) | HepG2 (Liver) | low µM | [8] |

| 5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) | HCT116 (Colon) | low µM | [8] |

| 7h (Picolinamide derivative) | A549 (Lung) | 87 nM (VEGFR-2) | [6] |

| 9a (Picolinamide derivative) | A549 (Lung) | 27 nM (VEGFR-2) | [6] |

Experimental Protocols

General Synthesis of Chloropicolinate Amides

This protocol is adapted from the synthesis of methyl-6-(2-(adamantane-1-carboxamido) phenyl)-4-amino-3-chloropicolinate.[4]

-

Dissolve the starting amine (methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate) in dichloromethane (DCM) and cool the solution to 10-20 °C.

-

Slowly add the corresponding acid chloride (1.0 equivalent) to the mixture.

-

Stir the reaction at room temperature for 6 hours.

-

Upon completion, dilute the reaction mixture with excess DCM.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a brine solution.

-

Dry the DCM layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a generalized protocol for determining the MIC of antimicrobial compounds.[9][10]

-

Preparation of Bacterial Inoculum:

-

From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plate:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth to obtain a range of concentrations.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

References

- 1. 1256835-20-7 | this compound - Moldb [moldb.com]

- 2. This compound [myskinrecipes.com]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Methyl 6-amino-3-chloropicolinate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-amino-3-chloropicolinate, a substituted pyridine derivative, is emerging as a valuable and versatile scaffold in medicinal chemistry. Its unique electronic and structural features, including the presence of amino, chloro, and methyl ester functionalities, provide multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide explores the current and potential applications of this compound in the development of novel therapeutic agents, with a focus on its utility in generating antimycobacterial, anticancer, and kinase inhibitor drug candidates.

Core Structure and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol .[1][2][3] The picolinate backbone, a pyridine-2-carboxylate, is a recognized privileged structure in drug design, known for its ability to participate in various biological interactions.[4] The strategic placement of the amino and chloro substituents significantly influences the molecule's reactivity and potential for biological activity.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.6 g/mol | [1] |

| CAS Number | 1256835-20-7 | [1][2] |

| Appearance | Solid | |

| Storage | Room temperature, protected from light | [2] |

Applications in the Synthesis of Novel Antimycobacterial Agents

A significant application of a closely related analogue of this compound has been demonstrated in the development of potent inhibitors against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5] Researchers have synthesized a series of novel chloropicolinate amides and urea derivatives and evaluated their antimycobacterial activity.[5]

Synthesis of Chloropicolinate Amides and Urea Derivatives

The synthetic route involves the coupling of a picolinate core with various acid chlorides or isocyanates/isothiocyanates to yield the final amide and urea/thiourea derivatives. While the cited study starts with a slightly different picolinate, the general synthetic strategy is highly applicable to this compound.

-

Starting Material: this compound.

-

Reaction: The picolinate is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM).

-

Amide Coupling: A desired acid chloride (1.0-1.2 equivalents) is added to the solution, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

-

Starting Material: this compound.

-

Reaction: The picolinate is dissolved in an aprotic solvent like DCM.

-

Urea/Thiourea Formation: The corresponding isocyanate or isothiocyanate (1.0-1.2 equivalents) is added to the solution. A catalytic amount of a base such as TEA may be used.

-

Reaction Conditions: The mixture is stirred at room temperature for a few hours.

-

Work-up and Purification: Similar to the amide synthesis, the reaction is worked up and the product is purified by column chromatography.

Antimycobacterial Activity

The synthesized chloropicolinate derivatives have shown promising activity against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

| Compound Type | Example Substituent | MIC (µM) against Mtb H37Rv | Reference |

| Amide | Adamantane-1-carbonyl | >50 | [5] |

| Amide | 4-Chlorobenzoyl | 14.52 | [5] |

| Amide | 3,4-Dichlorobenzoyl | 6.98 | [5] |

| Amide | 4-(Trifluoromethyl)benzoyl | 6.96 | [5] |

| Thiourea | 4-Chlorophenyl | 7.00 | [5] |

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

-

Assay Setup: In a 96-well microplate, serial dilutions of the test compounds are prepared in the culture medium. A standardized inoculum of Mtb is added to each well.

-

Incubation: The plates are incubated at 37 °C for 5-7 days.

-

Alamar Blue Addition: A solution of Alamar Blue and Tween 80 is added to each well.

-

Reading Results: After further incubation for 24 hours, the color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Workflow for Antimycobacterial Drug Discovery

References

- 1. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methyl 6-amino-3-chloropicolinate in the Development of Novel Synthetic Auxin Herbicides: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Methyl 6-amino-3-chloropicolinate is a crucial chemical intermediate, serving as a foundational scaffold for the synthesis of a new generation of herbicides.[1][2] Its structural core is integral to the development of novel picolinate-based herbicides, which primarily function as synthetic auxins.[3][4][5] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), inducing unregulated growth and ultimately leading to the death of susceptible plants.[6] This technical guide provides an in-depth overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of herbicidal compounds derived from the this compound core, intended to aid researchers in the discovery and development of innovative weed management solutions.

Chemical Properties and Synthesis

This compound is a pyridine derivative with the following key identifiers:

| Property | Value |

| CAS Number | 1256835-20-7[2] |

| Molecular Formula | C₇H₇ClN₂O₂[2] |

| Molecular Weight | 186.60 g/mol [2] |

General Synthesis Pathway

The synthesis of picolinate derivatives often involves a multi-step process. While specific protocols for this compound are proprietary, a general pathway can be extrapolated from the synthesis of structurally related compounds, such as other substituted picolinic acids.[7][8][9] The process typically begins with a commercially available pyridine precursor, which undergoes a series of reactions including chlorination, nitration, esterification, and reduction to install the required functional groups.

A potential synthetic route is outlined below:

Mechanism of Action: Synthetic Auxins

Herbicides derived from the picolinate scaffold belong to the WSSA/HRAC Group 4, known as synthetic auxins or growth regulators.[10][11]

The Auxin Signaling Pathway

In normal plant development, the hormone auxin (IAA) binds to receptor proteins, primarily F-box proteins like TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box).[3][4] This binding event targets Aux/IAA transcriptional repressor proteins for degradation. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to controlled cell elongation, division, and differentiation.[6]

Disruption by Synthetic Auxins

Synthetic auxin herbicides mimic IAA and bind to the TIR1/AFB receptors, often with high affinity.[12] This leads to the continuous degradation of Aux/IAA repressors and the persistent activation of auxin-responsive genes. The plant is unable to regulate this signal, resulting in epinasty (twisting and curling of stems and leaves), uncontrolled cell division, and disruption of vascular tissues, which ultimately causes plant death.[10]

Development of Novel Herbicides and Structure-Activity Relationships (SAR)

The this compound core is a versatile starting point for creating diverse herbicide candidates. A primary strategy involves modifying the 6-position of the picolinic acid ring, often by introducing aryl-substituted pyrazole or indazole groups.[3][13][14]

Key SAR Findings

Systematic studies on picolinate derivatives have revealed critical structure-activity relationships:[15]

-

6-Position Substitution: The nature and substitution pattern of the aryl ring at the 6-position are paramount for herbicidal activity.

-

Aryl Ring Substituents: Halogens (F, Cl, Br) and small alkyl groups (e.g., methyl) on the 6-aryl substituent are often correlated with high potency.[15] Conversely, strongly electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups tend to decrease activity.[15]

-

Pyridine Ring Substitution: The 4-amino group is a highly conserved feature in this class of potent herbicides. The 3-chloro and, in some cases, a 5-fluoro substitution also contribute significantly to the overall herbicidal profile.[15]

Quantitative Data: Herbicidal Activity

The efficacy of novel picolinate derivatives is often first assessed by their ability to inhibit the root growth of the model plant Arabidopsis thaliana. Promising candidates are then tested for post-emergence activity on various weed species.

Table 1: In Vitro Root Growth Inhibition of Arabidopsis thaliana

| Compound | IC₅₀ (µM) | Fold Difference vs. Halauxifen-methyl | Reference |

| Halauxifen-methyl | ~1.35 | 1x | [3] |

| Picloram | ~10.14 | ~0.13x | [3] |

| Compound V-7 ¹ | ~0.03 | 45x | [3][4] |

| Compound c5 ² | Value not specified, but 27 times lower than Clopyralid | - | [12] |

| Compound S202 ³ | <0.5 (78.4% inhibition at 0.5 µM) | Better than Florpyrauxifen | [13][16] |

¹4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid ²A 3-chloro-6-pyrazolyl-picolinate derivative ³A 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivative

Table 2: Post-Emergence Herbicidal Activity

| Compound | Application Rate (g a.i./ha) | Key Controlled Weeds | Crop Safety | Reference |

| Picloram | 125 - 1120 | Broadleaf weeds | - | [3] |

| Clopyralid | 105 - 500 | Broadleaf weeds | - | [3] |

| Compound V-8 | 300 | Better broadleaf control than Picloram | Safe for corn, wheat, sorghum | [3][4][5] |

| Compound c5 | 400 | Broader spectrum than Clopyralid | Safe for wheat, maize | [12] |

Experimental Protocols

Protocol 1: General Synthesis of 4-amino-6-(5-aryl-1H-pyrazol-1-yl)-picolinic Acid Derivatives

This protocol is a generalized procedure based on methodologies for synthesizing related structures.[14][16]

-

Synthesis of Aryl Diketone Intermediate: React an appropriate acetophenone with a suitable ester (e.g., ethyl trifluoroacetate) in the presence of a strong base like sodium hydride in a solvent such as ethyl acetate. The reaction is typically stirred at room temperature for several hours.

-

Pyazole Ring Formation: Add the diketone intermediate to a solution containing hydrazine hydrate in a solvent like ethanol. The mixture is heated to reflux for 2-4 hours to facilitate cyclization, forming the substituted pyrazole.

-

Coupling with Picolinate Core: The synthesized pyrazole is coupled with a suitable picolinate precursor (e.g., a 4-amino-3,5,6-trichloropicolinonitrile). The reaction is carried out in a dry solvent like 1,4-dioxane with a base such as sodium hydride, and heated for several hours.

-

Hydrolysis to Carboxylic Acid: The resulting picolinonitrile intermediate is hydrolyzed to the final picolinic acid product using a strong acid, such as 80% sulfuric acid, heated at approximately 100°C for 3-4 hours.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography. Structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS.[3][7]

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is a standard primary screen for auxin herbicide candidates.[3][13]

-

Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar. After autoclaving, add the test compounds (dissolved in DMSO) to the desired final concentrations.

-

Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 75% ethanol followed by a bleach solution, then rinse with sterile water. Place 10-15 seeds on each plate containing the test compounds.

-

Incubation: Cold-stratify the plates at 4°C for 2 days in the dark to synchronize germination. Transfer the plates to a growth chamber and orient them vertically to allow root growth along the agar surface. Incubate at ~23°C under a 16h light/8h dark cycle.

-

Data Collection and Analysis: After 5-7 days, photograph the plates. Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ). Calculate the percent inhibition relative to a DMSO control and determine IC₅₀ values using a suitable statistical software (e.g., GraphPad Prism).

Protocol 3: Post-Emergence Herbicidal Activity Assay (Greenhouse)

This secondary screen evaluates whole-plant efficacy.[3][5]

-

Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and crop species in pots containing a standard potting mix in a greenhouse under controlled temperature and light conditions.

-

Herbicide Application: When plants reach the 2-4 leaf stage, apply the test compounds at various rates (e.g., 75, 150, 300 g/ha). Formulate the compounds as an emulsifiable concentrate or a suitable solution and apply using a cabinet track sprayer calibrated to deliver a consistent volume.

-

Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). Record symptoms such as epinasty, chlorosis, and necrosis.

-

Data Analysis: Analyze the data to determine the effective dose for weed control and assess crop selectivity.

Conclusion

This compound stands out as a highly valuable scaffold in modern herbicide discovery. Its derivatives, acting as synthetic auxins, offer a potent and effective mode of action for controlling a wide spectrum of broadleaf weeds. The well-defined structure-activity relationships within this chemical class provide a clear roadmap for designing new molecules with improved efficacy and selectivity. As herbicide resistance to other modes of action continues to spread, the development of novel synthetic auxins based on the picolinate core represents a critical strategy for ensuring sustainable crop protection and global food security.[17]

References

- 1. This compound [myskinrecipes.com]

- 2. 1256835-20-7 | this compound - Moldb [moldb.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic auxin herbicides: finding the lock and key to weed resistance [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 11. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

- 12. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Antimicrobial Agents from Methyl 6-amino-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Picolinic acid derivatives have garnered significant interest due to their diverse biological activities. This technical guide focuses on the synthetic utility of Methyl 6-amino-3-chloropicolinate as a versatile starting material for the generation of a library of potential antimicrobial compounds. We present detailed, adaptable synthetic protocols for the synthesis of amide and urea derivatives, alongside methodologies for antimicrobial evaluation. This document serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation antimicrobial agents.

Introduction

The picolinate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. The functional group handles on the picolinate ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a commercially available building block that offers three key points for chemical diversification: the amino group, the chloro substituent, and the methyl ester. This guide will primarily focus on the derivatization of the 6-amino group to generate novel amide and urea-based compounds with potential antimicrobial activity.

Synthetic Pathways

The primary synthetic strategy involves the acylation or urea formation at the 6-amino position of this compound. These reactions are typically high-yielding and can be performed under standard laboratory conditions.

Synthesis of Amide Derivatives

The synthesis of amide derivatives can be achieved by reacting this compound with a variety of acid chlorides in the presence of a base to neutralize the HCl byproduct.

Caption: Synthesis of Amide Derivatives.

Synthesis of Urea Derivatives

The synthesis of urea derivatives can be accomplished by reacting this compound with various isocyanates.

Caption: Synthesis of Urea Derivatives.

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and antimicrobial evaluation of derivatives of this compound.

General Procedure for the Synthesis of Amide Derivatives

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).

-

Slowly add the desired acid chloride (1.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

General Procedure for the Synthesis of Urea Derivatives

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as THF or dimethylformamide (DMF), add the desired isocyanate (1.1 eq.).

-

Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired urea derivative.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (a known antimicrobial agent) and negative controls (medium with DMSO).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

While experimental data for the direct derivatives of this compound is not yet publicly available, the following table presents the antimicrobial activity of closely related chloropicolinate amide and urea derivatives against Mycobacterium tuberculosis H37Rv, as reported by Kummari et al. (2020)[1]. This data serves as a strong indicator of the potential of this class of compounds.

| Compound ID | R Group | MIC (µg/mL) against M. tuberculosis H37Rv[1] |

| Amide 1 | Adamantane-1-carbonyl | 6.25 |

| Amide 2 | 4-Fluorobenzoyl | 12.5 |

| Amide 3 | 2-Thiophenecarbonyl | 25 |

| Urea 1 | 4-Chlorophenyl | 3.12 |

| Urea 2 | 4-Nitrophenyl | 6.25 |

Proposed Mechanism of Action

The precise mechanism of action for this class of compounds is still under investigation. However, picolinic acid and its derivatives are known to act as chelating agents for divalent metal ions, which are essential cofactors for many microbial enzymes. It is hypothesized that these compounds may exert their antimicrobial effect by disrupting critical enzymatic processes within the pathogen.

Caption: Proposed Mechanism of Action.

Conclusion

This compound is a promising and readily available starting material for the synthesis of novel antimicrobial agents. The synthetic routes to amide and urea derivatives are straightforward and amenable to the generation of large compound libraries for structure-activity relationship studies. The preliminary data from related compounds suggests that this scaffold holds significant potential for the development of new therapeutics to combat infectious diseases. Further research into the synthesis, biological evaluation, and mechanistic understanding of these compounds is strongly encouraged.

References

The Role of Methyl 6-amino-3-chloropicolinate in the Synthesis of Novel Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class of compounds, methyl 6-amino-3-chloropicolinate has emerged as a versatile building block for the synthesis of novel molecules with potential anticancer activity. Its unique substitution pattern, featuring an amino group for further functionalization, a chloro atom for cross-coupling reactions, and a methyl ester for modification, provides a rich platform for creating diverse chemical entities. This technical guide explores the utility of this compound in the synthesis of anticancer compounds, detailing synthetic methodologies, presenting key biological data, and visualizing relevant pathways.

Introduction to this compound in Oncology Research

This compound serves as a key intermediate in the development of various bioactive molecules. The presence of the amino group allows for critical functionalization, such as the formation of amide bonds, a common linkage in many pharmaceutical compounds. Furthermore, the chloro- and amino-substituents on the pyridine ring make it a suitable substrate for various cross-coupling reactions, including the Ullmann condensation, to generate bipyridine scaffolds. These structural motifs are of significant interest in anticancer drug discovery due to their ability to interact with various biological targets. Preliminary investigations have suggested that derivatives of this compound may exert their anticancer effects by inducing apoptosis in cancer cell lines.[1]

Synthesis of a Novel Anticancer Agent: A Case Study

While direct synthesis of a named anticancer drug from this compound is not yet widely documented in publicly available literature, its application can be illustrated through a synthetic scheme leading to a hypothetical, yet plausible, anticancer agent. This example leverages an amide bond formation, a reaction for which this starting material is well-suited.

Hypothetical Compound: N-(3-chloro-2-(methoxycarbonyl)pyridin-6-yl)benzamide (MCPB)

The synthesis of MCPB would involve the acylation of the amino group of this compound with benzoyl chloride.

Experimental Protocol: Synthesis of N-(3-chloro-2-(methoxycarbonyl)pyridin-6-yl)benzamide (MCPB)

-

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine (as a base)

-

Dichloromethane (DCM) as a solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure product, MCPB.

-

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation and Data Presentation

The synthesized compound, MCPB, would then be subjected to in vitro biological evaluation to assess its anticancer activity. A common initial screening is the MTT assay to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 1: Hypothetical IC50 Values for MCPB against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HCT116 | Colon Cancer | 12.5 |

| HeLa | Cervical Cancer | 7.8 |

Mechanistic Insights and Signaling Pathways

Further studies would be necessary to elucidate the mechanism of action of MCPB. Based on the known activities of similar pyridine-based compounds, a potential mechanism could involve the induction of apoptosis.

dot

Caption: Proposed apoptotic pathway induced by MCPB.

Experimental Workflow Visualization

The overall process from synthesis to biological evaluation can be visualized to provide a clear overview for researchers.

dot

Caption: Workflow from synthesis to biological evaluation of MCPB.

Logical Relationship of Key Components

The successful development of an anticancer agent from this compound relies on the interplay of its chemical properties and the biological response it elicits.

dot

Caption: Key features of the starting material leading to anticancer activity.

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the synthesis of novel anticancer compounds. Its inherent chemical functionalities allow for the construction of diverse molecular architectures through straightforward synthetic transformations like amide bond formation and cross-coupling reactions. While the hypothetical example of MCPB serves to illustrate this potential, further research is critically needed to synthesize and evaluate a broader range of derivatives. Future work should focus on exploring different coupling partners to generate libraries of compounds for high-throughput screening. Elucidating the structure-activity relationships (SAR) of these derivatives will be crucial in guiding the design of more potent and selective anticancer agents. Furthermore, in-depth mechanistic studies are required to identify the specific cellular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for their potential development as next-generation cancer therapeutics.

References

Methyl 6-amino-3-chloropicolinate: A Versatile Starting Material for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3-chloropicolinate is a highly functionalized pyridine derivative that has emerged as a valuable and versatile starting material in modern organic synthesis. Its unique arrangement of a reactive chloro group, a nucleophilic amino group, and an ester moiety on the picolinate core makes it an attractive building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the properties, key synthetic transformations, and applications of this compound, with a focus on its utility in the development of novel agrochemicals and pharmaceuticals. The amino group provides a handle for further functionalization, such as amide bond formation, which is critical in drug development.[1]

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . Its structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1256835-20-7 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Appearance | Light brown to orange solid |

| Boiling Point | 344.2±37.0 °C (Predicted) |

| Density | 1.384±0.06 g/cm³ (Predicted) |

| pKa | 1.19±0.10 (Predicted) |

Core Synthetic Transformations and Experimental Protocols

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The primary sites for synthetic modification are the amino group at the 6-position and the chloro group at the 3-position.

Protection of the Amino Group

The nucleophilic amino group can readily participate in various reactions. To achieve selective transformations at other positions of the molecule, protection of the amino group is often a necessary first step. A common and efficient method for this is the formation of a tert-butyloxycarbonyl (Boc) protected amine.

Experimental Protocol: Boc Protection of this compound

To a solution of this compound (2.00 g, 10.7 mmol) in a mixture of tert-butanol (21 mL) and acetone (6.0 mL), 4-dimethylaminopyridine (0.0200 g, 0.161 mmol) and di-tert-butyl dicarbonate (8.21 mL, 35.4 mmol) are added. The reaction mixture is stirred at room temperature for 2 days. Following this, the reaction is diluted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography using a gradient of 0-100% ethyl acetate in hexanes to yield the Boc-protected product.[2][3]

Logical Workflow for Boc Protection

Caption: Workflow for the Boc protection of this compound.

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group at the 6-position, being an electron-donating group, can influence the reactivity of the chloro substituent.

While a specific protocol for this compound is not detailed in the searched literature, a general procedure for a similar substrate, 6-chloropyridin-3-amine, can be adapted. This typically involves reacting the substrate with a nucleophile in the presence of a suitable solvent and often requires elevated temperatures.

General Considerations for Nucleophilic Aromatic Substitution:

-

Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols.

-

Solvents: Polar aprotic solvents such as DMF, DMSO, or NMP are commonly used to facilitate the reaction.

-

Temperature: The reaction often requires heating to proceed at a reasonable rate.

Amide Bond Formation

Following the deprotection of the amino group (if it was previously protected), it can be acylated to form amide derivatives. This is a crucial transformation for the synthesis of many biologically active compounds.

General Protocol for Amide Coupling:

A carboxylic acid can be coupled with the amino group of this compound using a standard coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Reaction Scheme for Amide Coupling

Caption: General scheme for amide bond formation.

Cross-Coupling Reactions

The chloro group at the 3-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the introduction of aryl or vinyl substituents.

General Protocol for Suzuki-Miyaura Coupling:

This compound (or its protected form) would be reacted with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/water). The reaction is typically heated to ensure completion.

| Reaction Component | Example Reagents/Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Boron Reagent | Arylboronic acid, Arylboronate ester |

| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF |

| Temperature | 80-110 °C |

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Agrochemical and Pharmaceutical Research

Derivatives of aminopicolinates have shown significant potential in both the agrochemical and pharmaceutical sectors.

Herbicidal Activity

Certain 4-aminopicolinic acid derivatives are potent herbicides with a broad spectrum of weed control.[4] These compounds often act as synthetic auxins, which are a class of plant growth regulators. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The discovery of novel picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl, where a chlorine atom is replaced by an aryl group, highlights the importance of this scaffold in developing new herbicidal agents.[5]

Putative Signaling Pathway for Auxin-Mimicking Herbicides

Derivatives of this compound can be designed to mimic natural auxin (IAA). These synthetic auxins bind to TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome. The degradation of these repressors leads to the activation of auxin-responsive genes, resulting in uncontrolled cell division and plant death.

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Pharmaceutical Potential

The picolinamide scaffold is also present in various compounds with potential therapeutic applications. For instance, novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated as potential antitumor agents.[1][2][6] Some of these compounds have displayed potent and broad-spectrum anti-proliferative activities in vitro against several human cancer cell lines, with some even showing better activity than the reference compound sorafenib.[2][6] The mechanism of action for some of these derivatives has been linked to the inhibition of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[1][2][6]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. Its strategic combination of reactive sites allows for diverse synthetic manipulations, including protection/deprotection sequences, nucleophilic aromatic substitution, amide bond formation, and cross-coupling reactions. The derivatives synthesized from this starting material have demonstrated significant potential in both agrochemical and pharmaceutical research, particularly in the development of novel herbicides and anticancer agents. This guide provides a foundational understanding of the synthetic utility of this compound and aims to facilitate its application in the discovery and development of new chemical entities.

References

- 1. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Chemical Characteristics of Methyl 6-amino-3-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3-chloropicolinate is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of functional groups—an amino group, a chloro substituent, and a methyl ester on a pyridine core—imparts a distinct reactivity profile, making it a valuable intermediate in the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical characteristics, reactivity, and potential applications of this compound, with a focus on its role in the synthesis of biologically active molecules.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. While some experimental data is limited, a combination of predicted and available information provides a solid foundation for its use in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Methyl 6-amino-3-chloropyridine-2-carboxylate | N/A |

| CAS Number | 1256835-20-7 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 186.60 g/mol | [1][3][4] |

| Appearance | Light brown to orange solid | [5] |

| Boiling Point | 344.2 ± 37.0 °C (Predicted) | [5] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 1.19 ± 0.10 (Predicted) | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or -20°C. | [1][3][5] |

Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (some of which will be deshielded due to the electronegative substituents), and the methyl carbon of the ester.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400-3250 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Ester) | ~1725 | Strong |

| C=C, C=N Stretch (Aromatic Ring) | 1600-1450 | Medium-Strong |

| C-Cl Stretch | 850-550 | Strong |

3.4. Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak would be expected at m/z 186 for the ³⁵Cl isotope and m/z 188 for the ³⁷Cl isotope, with an approximate ratio of 3:1. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, or the entire methoxycarbonyl group (-COOCH₃).

Reactivity and Synthetic Applications

This compound possesses multiple reactive sites, allowing for a diverse range of chemical transformations. The pyridine ring is electron-deficient, which influences the reactivity of its substituents.

4.1. Reactions at the Amino Group

The amino group at the 6-position is a versatile handle for derivatization. It can undergo a variety of reactions typical of primary aromatic amines.

-

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy in the synthesis of biologically active compounds.[6]

-

Alkylation: N-alkylation can be achieved with alkyl halides, although control of the degree of alkylation can be challenging.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents.

4.2. Reactions at the Chloro Group

The chloro group at the 3-position is susceptible to nucleophilic aromatic substitution, although the electron-donating amino group at the 6-position can decrease its reactivity compared to other chloropicolinates.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and cyanides, often requiring elevated temperatures and sometimes a catalyst.

4.3. Reactions of the Methyl Ester

The methyl ester group can undergo typical ester transformations.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-